molecular formula C6H9N3O3 B13249722 1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13249722
M. Wt: 171.15 g/mol
InChI Key: DRJWVFSDZHIJES-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized using an appropriate reagent such as sodium nitrite under acidic conditions to form the triazole ring. The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or similar reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and contact lenses.

    5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

    2-Hydroxyethyl acrylate: Similar in structure but used primarily in polymer chemistry.

Uniqueness: 1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid functional groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

1-(2-hydroxyethyl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O3/c1-4-5(6(11)12)7-8-9(4)2-3-10/h10H,2-3H2,1H3,(H,11,12)

InChI Key

DRJWVFSDZHIJES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CCO)C(=O)O

Origin of Product

United States

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